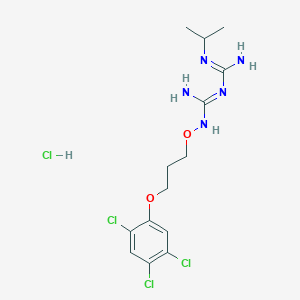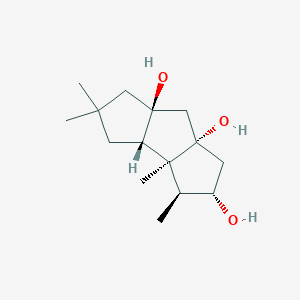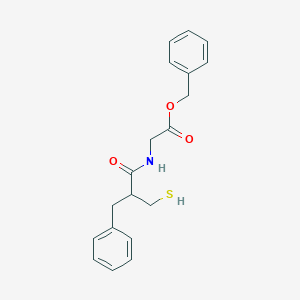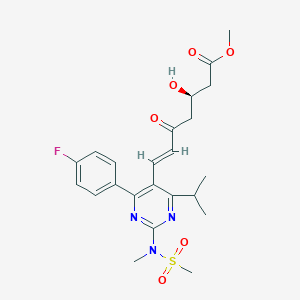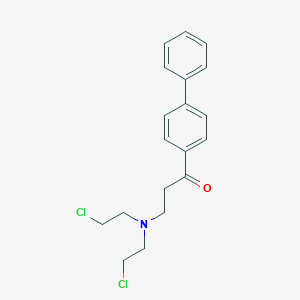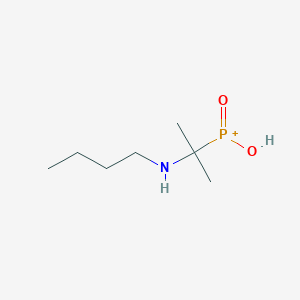
2-Ethylsulfanylbenzimidazol-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylsulfanylbenzimidazol-1-amine, also known as 2-ESBA, is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Mécanisme D'action
The exact mechanism of action of 2-Ethylsulfanylbenzimidazol-1-amine is not fully understood. However, it has been proposed that it may act by inhibiting certain enzymes or signaling pathways involved in inflammation or tumor growth. It has also been suggested that it may act by inducing apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-Ethylsulfanylbenzimidazol-1-amine can affect various biochemical and physiological processes in cells and organisms. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activation of NF-κB, a transcription factor involved in inflammation. It has also been found to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit the growth and proliferation of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Ethylsulfanylbenzimidazol-1-amine in lab experiments is its potential as a drug candidate for the treatment of various diseases. It has also been found to be relatively stable and easy to synthesize. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in experiments. Additionally, its potential toxicity and side effects have not been fully studied, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-Ethylsulfanylbenzimidazol-1-amine. One direction is to further investigate its mechanism of action and its potential as a drug candidate for the treatment of various diseases. Another direction is to study its potential toxicity and side effects in more detail. Additionally, it may be worthwhile to explore the potential of 2-Ethylsulfanylbenzimidazol-1-amine as a probe for studying certain biochemical and physiological processes in cells and organisms.
Méthodes De Synthèse
The synthesis of 2-Ethylsulfanylbenzimidazol-1-amine has been achieved through several methods, including the reaction of 2-ethylthioaniline with o-phenylenediamine in the presence of a catalyst and the reaction of 2-ethylthioaniline with carbon disulfide followed by the reaction with sodium hydroxide. The yield of the synthesis has been reported to be around 50-60%.
Applications De Recherche Scientifique
2-Ethylsulfanylbenzimidazol-1-amine has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been studied for its potential as a drug candidate for the treatment of certain diseases, such as cancer and Alzheimer's disease.
Propriétés
Numéro CAS |
151693-50-4 |
|---|---|
Nom du produit |
2-Ethylsulfanylbenzimidazol-1-amine |
Formule moléculaire |
C9H11N3S |
Poids moléculaire |
193.27 g/mol |
Nom IUPAC |
2-ethylsulfanylbenzimidazol-1-amine |
InChI |
InChI=1S/C9H11N3S/c1-2-13-9-11-7-5-3-4-6-8(7)12(9)10/h3-6H,2,10H2,1H3 |
Clé InChI |
YIWSUKBEYMWMNH-UHFFFAOYSA-N |
SMILES |
CCSC1=NC2=CC=CC=C2N1N |
SMILES canonique |
CCSC1=NC2=CC=CC=C2N1N |
Synonymes |
1H-Benzimidazol-1-amine,2-(ethylthio)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



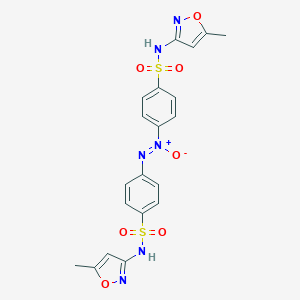
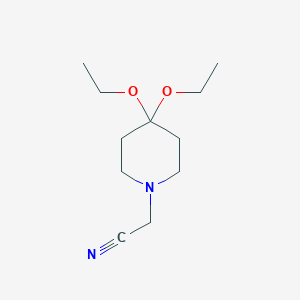
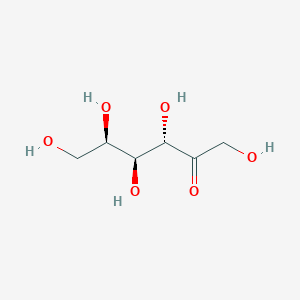

![Dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B124164.png)
